3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride
Overview
Description
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C15H17ClN2O. It is known for its unique structure, which includes a benzene ring substituted with a methylphenoxymethyl group and a carboximidamide group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-methylphenol with benzyl chloride to form 2-methylphenoxymethylbenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield the carboximidamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboximidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methylphenoxymethyl group. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-carboxyphenoxymethyl)benzene-1-carboximidamide, while reduction may produce 3-(2-methylphenoxymethyl)benzene-1-amine .
Scientific Research Applications
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
3-(2-Methoxyphenoxymethyl)benzene-1-carboximidamide hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
3-(2-Chlorophenoxymethyl)benzene-1-carboximidamide hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBPWVXPVYGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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